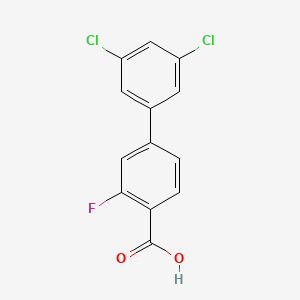

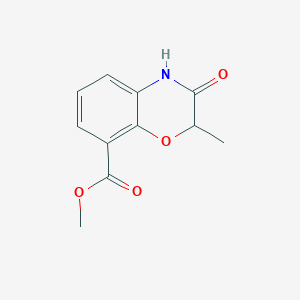

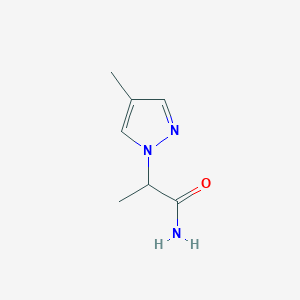

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” belongs to the class of organic compounds known as halobenzoic acids. These are benzoic acids carrying one or more halogen atoms on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” are not available, similar compounds are often synthesized via reactions like Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The compound could potentially be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .

- Method : In this process, a boron reagent is used in combination with a palladium catalyst to couple two organic fragments . The specific procedures and parameters would depend on the exact nature of the fragments being coupled.

- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Radiotheranostic Agent for Cancer

- Field : Medical Science

- Application : A compound similar to “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid”, known as (S)-2-amino-4-(3,5-dichlorophenyl) butanoic acid (ADPB), has been studied for its potential use as a radiotheranostic agent for cancer .

- Method : This involves combining ADPB with various bifunctional chelators, and then analyzing the resulting compounds through molecular docking and ADMET prediction .

- Results : The study found that the compound ADPB-NOTA had the best affinity with the Gibbs free energy (ΔG) of -7.68 kcal/mol with an inhibition constant of 2.36 µM. It also had a good ADME profile and is predicted to be safe for human use .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .

- Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .

- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .

- Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .

- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Propiedades

IUPAC Name |

4-(3,5-dichlorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUZWPYCVSZJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691279 |

Source

|

| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | |

CAS RN |

1261913-97-6 |

Source

|

| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)